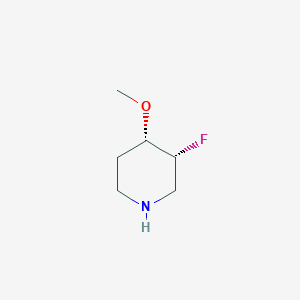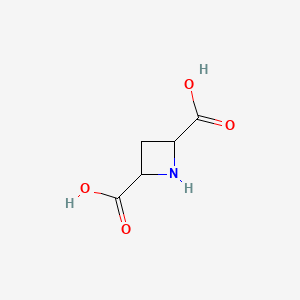![molecular formula C10H17NO B12283739 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-16-9](/img/structure/B12283739.png)
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one, also known as 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one, is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom, making it a valuable scaffold in drug discovery and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high stereocontrol, yielding the desired product in 42-96% yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This makes it a valuable compound in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropylnortropinone
- 8-Isopropylnortropinone
- Ipratropium Impurity 13
- Ipratropium Bromide Impurity I
Uniqueness
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one stands out due to its unique bicyclic structure and the presence of a nitrogen atom, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable in various applications .
Properties
CAS No. |
1087789-16-9 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
PKRSHJSQEQZFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)



![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)

![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)




